MG-262

説明

Z-Leu-Leu-Leu-B(OH)2 is a proteasome inhibitor with diverse biological activities. It inhibits LPS-induced expression of FMS-related tyrosine kinase 1 (FLT1) in isolated human microvascular endothelial cells and macrophages. Z-Leu-Leu-Leu-B(OH)2 (1 µM) reduces heat shock-induced increases in heat shock protein 70 (Hsp70) levels in neonatal rat cardiomyocytes. In vivo, Z-Leu-Leu-Leu-B(OH)2 (1 µmol/kg) induces accumulation of the UbG76V-GFP reporter, which is constitutively targeted for ubiquitin-dependent proteasomal degradation, in and apoptosis of growth plate chondrocytes, as well as growth retardation in mice.

MG-262 is a modulator of the Ubiquitin Proteasome System (UPS), as well as a selective proteasome inhibitor.

科学的研究の応用

薬剤耐性

MG-262は、特にプロテアソームが薬物またはその標的の分解に関与し、耐性につながる癌細胞における薬剤耐性メカニズムの研究に使用できます。

これらのアプリケーションはそれぞれ、プロテアソーム阻害剤としてのthis compoundのユニークな特性を活用した科学的調査のための豊かな分野を提供しています .

作用機序

Target of Action

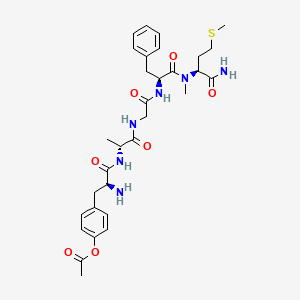

MG-262, also known as Z-Leu-Leu-Leu-B(OH)2, is a boronic peptide acid . It is a potent proteasome inhibitor that selectively and reversibly inhibits the chymotryptic activity of the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Mode of Action

This compound consists of a peptide and boronic acid moiety, both of which are functional to proteasome inhibition . By inhibiting the proteasome, this compound disrupts the normal cellular process of protein degradation. This disruption can lead to a variety of effects, depending on the specific proteins that are affected .

Biochemical Pathways

The inhibition of the proteasome by this compound affects multiple biochemical pathways. For instance, it has been reported to provoke cell growth arrest, inhibit DNA replication, and increase the expression of the cell cycle inhibitors p21 and p27 . These effects suggest that this compound may influence the cell cycle and DNA replication pathways.

Result of Action

This compound has been reported to induce cell death via loss of mitochondrial membrane potential, caspase-3 activation, and poly (ADP-ribose) polymerase activation . It also induces c-Jun phosphorylation and mitogen-activated protein kinase phosphatase-1 expression . These effects suggest that this compound can have significant molecular and cellular impacts, potentially leading to cell death.

特性

IUPAC Name |

[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKOOGAFELWOCD-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170795 | |

| Record name | PS-III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179324-22-2 | |

| Record name | MG-262 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PS-III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PS-III | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

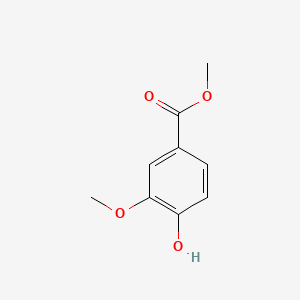

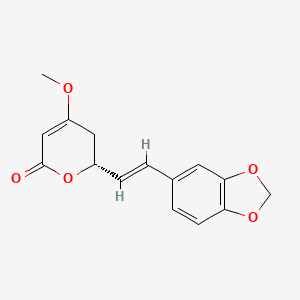

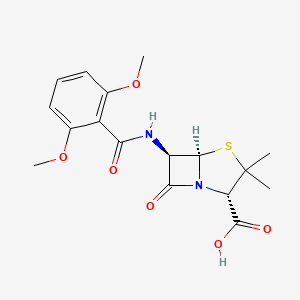

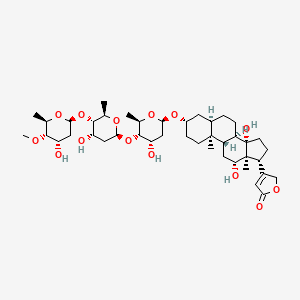

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

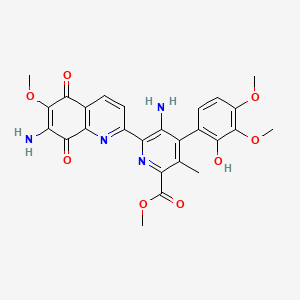

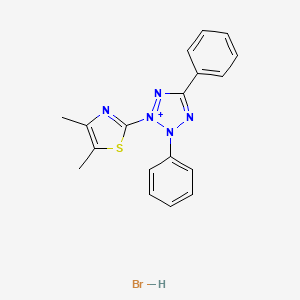

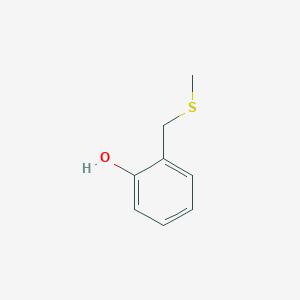

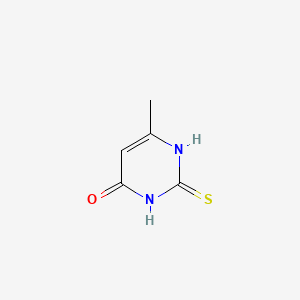

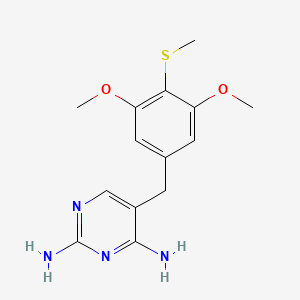

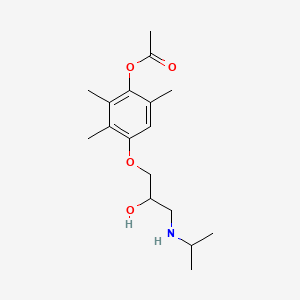

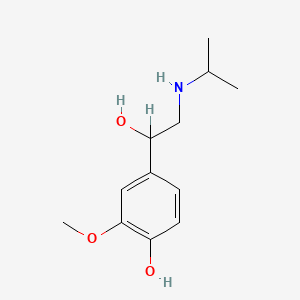

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of MG-262?

A: this compound primarily targets the 20S proteasome, specifically inhibiting its chymotrypsin-like activity. [, , , ] This inhibition disrupts the ubiquitin-proteasome system (UPS), a major protein degradation pathway in eukaryotic cells.

Q2: What are the downstream effects of this compound-mediated proteasome inhibition?

A: Inhibition of the proteasome by this compound leads to the accumulation of polyubiquitinated proteins [, ] and triggers several cellular responses, including:

- Endoplasmic reticulum (ER) stress: The accumulation of misfolded proteins in the ER leads to ER stress. [, ]

- Apoptosis: Prolonged ER stress and disrupted proteostasis can activate apoptotic pathways, leading to cell death. [, , ]

- Cell cycle arrest: this compound can induce cell cycle arrest in various phases, depending on the cell type and concentration used. []

- Inhibition of angiogenesis: Studies suggest that this compound may interfere with angiogenesis, potentially limiting tumor growth. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C24H38N4O4, and its molecular weight is 446.58 g/mol. [Not directly stated in the papers, but publicly available information]

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research papers do not focus on detailed spectroscopic characterization of this compound, its structure has been confirmed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy in previous studies. [Information based on general knowledge; not explicitly mentioned in the provided papers]

Q5: How is this compound used in research on neurodegenerative diseases?

A: this compound is employed as a tool to induce inner retinal degeneration in animal models, mimicking aspects of neurodegenerative diseases and helping researchers understand the role of the UPS in these conditions. []

Q6: Can this compound be used in cancer research?

A: Yes, this compound is a valuable tool in cancer research to study the effects of proteasome inhibition on tumor cell growth, survival, and sensitivity to other therapies. [, , ] It has shown synergistic effects with other anticancer agents like temozolomide in glioblastoma cells. []

Q7: Does this compound interact with other drugs or compounds?

A: Research indicates that certain compounds can interfere with the efficacy of this compound. For example, green tea polyphenols, specifically (-)-epigallocatechin gallate (EGCG), can directly react with this compound and block its proteasome inhibitory function. []

Q8: Are there any safety concerns regarding this compound?

A8: this compound is primarily a research tool and is not approved for clinical use in humans. [General knowledge] Further studies are required to fully elucidate its safety profile and potential long-term effects.

Q9: What are the potential future directions for this compound research?

A9: Further research on this compound is crucial to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。